N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
Description
N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a hydroxylamine derivative featuring a pyrazole ring substituted with three methyl groups. This analysis focuses on comparing its inferred characteristics with similar compounds, emphasizing substituent effects on molecular weight, electronic properties, and reactivity.
Properties
IUPAC Name |
(NE)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5-8(6(2)10-12)7(3)11(4)9-5/h12H,1-4H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRRUIZMBUAUSN-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine typically involves the condensation of a pyrazole derivative with hydroxylamine. One common method includes the reaction of 1-(trimethyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction can produce various amines .
Scientific Research Applications
N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Key Analogs:
N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine (C₉H₁₅N₃O, MW 181.24) : Features ethyl and methyl substituents on the pyrazole ring.
N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine (C₉H₁₅N₃O, MW 181.24) : Differs in methyl substituent position (3 vs. 5 on pyrazole).
N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine (C₁₂H₁₃N₃O, MW 215.26) : Substituted with a phenyl group, introducing steric bulk.
(E)-N-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}hydroxylamine (C₁₃H₁₅F₃N₃O, MW 298.28) : Pyridine core with electron-withdrawing trifluoromethyl and pyrrolidinyl groups.
Physicochemical Properties
Notes:
- Molecular Weight : Increases with bulky substituents (e.g., phenyl, trifluoromethyl).
- Solubility : Alkyl-substituted analogs (MW ~181) are likely more soluble in organic solvents than phenyl- or pyridine-based derivatives.
- Stability : Electron-donating methyl/ethyl groups may stabilize the hydroxylamine moiety compared to electron-withdrawing substituents.
Reactivity Trends:
- Alkyl-Substituted Pyrazoles (): Electron-donating methyl/ethyl groups likely enhance stability, making these compounds suitable for applications requiring prolonged shelf life.
- Phenyl-Substituted Pyrazole (): Steric hindrance from the phenyl group may reduce reaction rates in nucleophilic or electrophilic processes.
Biological Activity
N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound is characterized by the presence of a hydroxylamine functional group attached to a trimethylpyrazole unit, which is known for its potential in various therapeutic applications.
1. Antimicrobial Activity
Recent studies have indicated that compounds with pyrazole structures exhibit significant antimicrobial properties. For instance:
- A series of pyrazole derivatives were synthesized and tested against various pathogens, showing notable inhibition against Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds similar to this compound demonstrated inhibition zones ranging from moderate to high against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| 1 | Bacillus cereus | 7.5 ± 0.6 |
| 2 | Staphylococcus aureus | 25 ± 2.0 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. Research indicates that certain compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests a mechanism whereby this compound could mitigate inflammatory responses, which is crucial in conditions like arthritis and other inflammatory diseases .
3. Anticancer Activity
The anticancer properties of pyrazole derivatives are noteworthy. In vitro studies have shown that these compounds can induce apoptosis in cancer cells. For example, this compound analogs were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating significant cytotoxic effects . The combination of these compounds with established chemotherapeutics like doxorubicin has been studied for potential synergistic effects.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various pyrazole derivatives, including this compound, and evaluated their antimicrobial efficacy against standard pathogen strains. The results indicated that several derivatives exhibited higher inhibition potency compared to traditional antibiotics .
Case Study 2: Anticancer Synergy
In another investigation, the anticancer activity of this compound was assessed in combination with doxorubicin in breast cancer cell lines. The study utilized the Combination Index method to evaluate synergism, revealing enhanced cytotoxicity when both agents were used together .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
